3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a bromine atom at the third position and a carbonyl group at the second position of the quinoline ring, which is partially hydrogenated. The presence of the bromine atom and the carbonyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Scientific Research Applications
Chemistry: 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. Researchers explore its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
Future Directions
Future research on “3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one” could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential applications . Given the wide range of biological activities exhibited by quinoline derivatives, it could also be interesting to explore its potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted quinoline derivatives.
- Reduced alcohol derivatives.
- Oxidized quinoline derivatives.
Comparison with Similar Compounds
5,6,7,8-tetrahydroquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and properties.
3-chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one:
Uniqueness: The presence of the bromine atom in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVWZJIPPDSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54968-03-5 |
Source
|
Record name | 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.